4-(4'-Fluorobenzyl)piperidine

Description

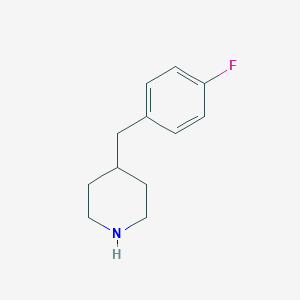

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKCHGEEBPDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395219 | |

| Record name | 4-(4'-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92822-02-1 | |

| Record name | 4-(4'-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-benzyl)-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4'-Fluorobenzyl)piperidine: A Technical Guide to its Structure and Basic Properties

Introduction

4-(4'-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered significant interest within the fields of medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a 4-fluorobenzyl substituent to the piperidine ring further modulates its physicochemical characteristics, influencing its basicity, lipophilicity, and metabolic stability. These modifications can enhance a molecule's ability to interact with biological targets and navigate complex physiological environments.[2][3] This technical guide provides an in-depth exploration of the fundamental basic properties and structural attributes of this compound, offering valuable insights for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a central piperidine ring substituted at the 4-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of key physicochemical properties for this compound is presented in the table below. It is important to note that while experimentally determined values are ideal, some properties for this specific molecule are primarily available through computational prediction.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | [4][5] |

| Molecular Weight | 193.26 g/mol | [4][5] |

| CAS Number | 92822-02-1 | [4][5] |

| Predicted XlogP | 2.6 | [6] |

| Predicted Water Solubility | 0.266 mg/mL | [7] |

Basicity and pKa

The basicity of the piperidine nitrogen is a critical determinant of the molecule's behavior in biological systems. It influences the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. The pKa of the conjugate acid of this compound is expected to be slightly lower than that of unsubstituted piperidine due to the electron-withdrawing effect of the fluorobenzyl group.

Conceptual Framework for pKa Determination

The pKa of a basic compound like this compound is typically determined by potentiometric titration. This involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. d-nb.info [d-nb.info]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. PubChemLite - 4-(4-fluorobenzyl)piperidine (C12H16FN) [pubchemlite.lcsb.uni.lu]

- 7. 92822-02-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Unraveling the CNS Mechanism of 4-(4'-Fluorobenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-(4'-Fluorobenzyl)piperidine within the central nervous system (CNS). Synthesizing data from in vitro and in vivo studies of structurally related compounds, this document elucidates the primary molecular targets, downstream signaling effects, and the overarching pharmacological profile of this piperidine derivative. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel CNS-active compounds, with a particular focus on potential therapeutic applications in neuropsychiatric disorders.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically successful CNS drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with a variety of biological targets. The introduction of a 4-fluorobenzyl group to the piperidine core, as in this compound, confers specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile, including enhanced lipophilicity which can facilitate blood-brain barrier penetration.[2][3] This guide will systematically dissect the available evidence to construct a cohesive understanding of how this compound exerts its effects within the complex milieu of the CNS.

Primary Molecular Targets: A Dual-Action Hypothesis

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the CNS mechanism of action of this compound is likely mediated by its interaction with two primary molecular targets: the Sigma-1 (σ1) Receptor and the Dopamine Transporter (DAT) .

Sigma-1 (σ1) Receptor Engagement

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions including the modulation of ion channels, neurotransmitter release, and neuronal survival.[4] Several lines of evidence point to the 4-substituted piperidine scaffold as a potent modulator of σ1 receptors.

Derivatives of this compound have been shown to possess high affinity for σ1 receptors. For instance, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, a structurally similar compound, exhibits a high affinity for σ1 receptors.[4] Furthermore, studies on other piperidine-based compounds have demonstrated that this core structure is a key pharmacophore for σ1 receptor binding.[5]

The interaction with the σ1 receptor is a critical aspect of the compound's potential therapeutic profile, as σ1 receptor modulation has been linked to neuroprotective effects and has been investigated as a target for treating conditions such as schizophrenia and neurodegenerative diseases.[4][6]

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a key regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[2] Inhibition of DAT leads to increased synaptic dopamine levels, a mechanism central to the action of many psychostimulants and some antidepressants.

SAR studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have demonstrated that compounds with a benzylpiperidine core can exhibit high affinity for DAT in the low nanomolar range.[7] Specifically, a derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine, which contains the 4-fluorobenzylpiperidine moiety, displayed high potency for DAT with an IC50 of 11.3 nM.[8] Additionally, high-affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine have been developed as potent DAT ligands.[9] The unfluorinated parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable selectivity for dopamine.[10]

This interaction with DAT suggests that this compound could modulate dopaminergic signaling, a pathway critically involved in motor control, motivation, and reward.

Elucidating Functional Activity and Downstream Signaling

Understanding the functional consequences of receptor and transporter binding is paramount. While direct functional data for this compound is emerging, we can infer its likely activity based on related compounds.

Functional Profile at the Sigma-1 Receptor

The functional activity of ligands at the σ1 receptor can be complex, with compounds acting as agonists, antagonists, or allosteric modulators. Functional assays, such as those measuring the modulation of ion channel activity or second messenger systems, are crucial for characterization. For piperidine-based σ1 ligands, both agonist and antagonist profiles have been reported. For example, the piperidine derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a σ1 receptor agonist.[5]

The functional consequence of this compound at the σ1 receptor would significantly impact its overall CNS effects. An agonist action could potentiate neuroprotective pathways, while an antagonist effect might be relevant in conditions characterized by excessive σ1 receptor activity.

Impact on Dopaminergic Neurotransmission

As a putative DAT inhibitor, this compound is expected to increase extracellular dopamine levels. The magnitude and duration of this effect would depend on its potency and pharmacokinetic profile. The increased availability of dopamine in the synapse would lead to enhanced activation of postsynaptic dopamine receptors (D1-D5), influencing a myriad of downstream signaling cascades.

It is important to note that some piperidine derivatives have also been shown to interact directly with dopamine receptors, particularly the D2 and D4 subtypes.[11][12][13] While the primary interaction of the 4-fluorobenzylpiperidine scaffold appears to be with DAT, a comprehensive evaluation should also consider potential direct receptor interactions that could contribute to its overall pharmacological profile.

Integrated CNS Mechanism of Action: A Synergistic Effect

The proposed dual action of this compound on both the σ1 receptor and the dopamine transporter suggests a synergistic mechanism of action within the CNS.

Diagram of Proposed CNS Mechanism of Action

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 11. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

The 4-(4'-Fluorobenzyl)piperidine Moiety: A Privileged Scaffold in Neuropharmacology

An In-depth Technical Guide to the Therapeutic Targets of the 4-(4'-Fluorobenzyl)piperidine Scaffold

This guide offers a comprehensive technical exploration of this compound, a pivotal scaffold in contemporary medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of its established and potential therapeutic targets, the underlying mechanisms of action, and robust experimental workflows for its investigation. This document moves beyond a simple listing of facts to explain the scientific rationale behind experimental designs and the therapeutic potential of this versatile chemical entity.

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting pharmacophoric elements in precise three-dimensional orientations.[1] The addition of a 4-benzyl group further extends its reach into the realm of central nervous system (CNS) targets.

Strategic fluorination of the benzyl group, specifically at the para-position to create this compound, is a common medicinal chemistry tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electronic interactions with target proteins. While this compound itself is primarily a synthetic intermediate, its structural motif is integral to a multitude of highly active derivatives. This guide, therefore, focuses on the therapeutic targets of compounds incorporating this core scaffold.

Key Therapeutic Targets and Pharmacological Profile

Analysis of the scientific literature reveals that derivatives of this compound exhibit significant activity at several key proteins involved in neurotransmission and cellular signaling, making them prime candidates for treating a range of neurological and psychiatric disorders.

Sigma Receptors (σ₁ and σ₂)

A predominant area of investigation for this scaffold is its interaction with sigma receptors. These are unique intracellular chaperone proteins, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), that are implicated in cellular stress responses.[2]

-

Sigma-1 (σ₁) Receptor: Derivatives of this compound have been developed as high-affinity and selective ligands for the σ₁ receptor.[3][4] The σ₁ receptor is involved in modulating calcium signaling, regulating ion channels, and controlling cellular survival pathways.[2] As such, σ₁ receptor agonists are being explored for their neuroprotective potential in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5]

-

Sigma-2 (σ₂) Receptor: The σ₂ receptor is also a target for this class of compounds. It is overexpressed in proliferating tumor cells, making σ₂ receptor ligands promising candidates for cancer imaging and therapy.[5]

Monoamine Transporters (DAT, SERT, NET)

The this compound scaffold is a cornerstone of many potent monoamine transporter inhibitors. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and duration of action.

-

Dopamine Transporter (DAT): Numerous derivatives have been synthesized that exhibit high-affinity binding to the DAT.[6][7] One study on a closely related analogue, (+)-5, reported an IC₅₀ of 0.46 nM in a radiolabeled binding assay and 4.05 nM in a dopamine uptake inhibition assay.[6] This makes DAT inhibition a key therapeutic strategy for disorders such as ADHD and substance abuse.

-

Serotonin Transporter (SERT): High-affinity ligands for SERT have also been developed from this scaffold, with some derivatives showing Ki values in the low nanomolar range (2-400 nM).[2] This highlights their potential as antidepressants.

NMDA Receptors

Derivatives of the broader 4-benzylpiperidine class have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1/2B subtype. Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke and in neurodegenerative diseases. Therefore, NMDA receptor antagonists based on this scaffold are being investigated for their neuroprotective effects.

Mechanism of Action and Signaling Pathways

The therapeutic utility of this compound derivatives is a direct consequence of their ability to modulate critical cellular signaling cascades.

Sigma-1 Receptor Signaling

The σ₁ receptor acts as an intracellular chaperone. In its dormant state, it is complexed with another chaperone, BiP. Upon cellular stress or binding by a ligand (such as a this compound derivative), the σ₁ receptor dissociates from BiP and can then interact with a variety of client proteins, including ion channels and receptors at the ER and plasma membrane. This modulation can influence calcium homeostasis between the ER and mitochondria, reduce ER stress, and ultimately promote cell survival.

Caption: Ligand-activated Sigma-1 Receptor Signaling at the MAM.

NMDA Receptor Antagonism

NMDA receptors are glutamate-gated ion channels that require binding of both glutamate (to the GluN2 subunit) and a co-agonist like glycine or D-serine (to the GluN1 subunit) for activation. Non-competitive antagonists, a class to which some 4-benzylpiperidine derivatives belong, do not compete with glutamate but instead block the ion channel pore itself, preventing the influx of Ca²⁺ even when the receptor is activated by its agonists. This blockade of excessive Ca²⁺ influx is the basis of their neuroprotective effects against excitotoxicity.

Caption: Mechanism of Non-competitive NMDA Receptor Antagonism.

Experimental Workflows for Target Identification and Validation

A rigorous, multi-step experimental approach is essential to characterize the pharmacological profile of novel this compound derivatives. The causality behind this workflow is to first establish binding affinity (does the compound interact with the target?) and then to assess functional consequence (what does this interaction do?).

Quantitative Binding Affinity Data

The initial step involves screening the compound against a panel of receptors and transporters to determine its binding affinity, typically expressed as the inhibition constant (Ki). This allows for the identification of primary targets and provides an initial assessment of selectivity.

Table 1: Representative Binding Affinities (Ki/IC₅₀, nM) of this compound Derivatives

| Derivative Class | Target | Ki / IC₅₀ (nM) | Reference |

| Hydroxypiperidine Analogue | DAT | 0.46 (IC₅₀, Binding) | [6] |

| 4-Aroylpiperidine | σ₁ Receptor | 1.0 - 2.0 (Ki) | [3] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 2.0 (Ki) | [2] |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA (NR1/2B) | 630 (IC₅₀) | |

| 1-(3-Fluoropropyl)-4-(phenoxymethyl)piperidine | σ₁ Receptor | 4.3 (Ki) | [4] |

Note: Data represents values for specific derivatives, not the parent scaffold, and assay conditions may vary between studies.

Experimental Protocols

This protocol determines the binding affinity of a test compound for the σ₁ receptor by measuring its ability to compete with a known radiolabeled ligand.

-

Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ₁ receptors, in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of a known non-radioactive ligand like haloperidol (10 µM) for determining non-specific binding.

-

50 µL of varying concentrations of the this compound test compound.

-

-

Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (a selective σ₁ radioligand) at a final concentration near its dissociation constant (Kd).

-

Incubation: Add 100 µL of the membrane preparation. Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

This protocol assesses the functional potency of a test compound by measuring its ability to inhibit the uptake of dopamine into cells engineered to express the human dopamine transporter (hDAT).

-

Cell Culture: Culture cells stably expressing hDAT (e.g., CHO or HEK293 cells) in appropriate media. Plate the cells in a 96-well plate and grow to confluence.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Compound Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the this compound test compound. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a known potent DAT inhibitor like nomifensine (10 µM). Pre-incubate the plate at 37°C for 20 minutes.

-

Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine to each well. Incubate for an additional 10 minutes at 25°C.

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer. Lyse the cells by adding a scintillation cocktail.

-

Quantification: Seal the plate and measure the tritium content in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific dopamine uptake (Total uptake - non-specific uptake) at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Future Directions and Therapeutic Potential

The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active agents. Future research efforts should be directed towards:

-

Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for a single target (e.g., σ₁ vs σ₂) or designing dual-target ligands where a polypharmacological profile is desired.

-

In Vivo Efficacy: Progressing lead compounds into relevant animal models of disease (e.g., models of neuropathic pain, depression, or cognitive decline) to establish in vivo efficacy and therapeutic potential.

-

Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have suitable drug-like properties for clinical development.

References

- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 4-(4'-Fluorobenzyl)piperidine Hydrochloride

Introduction

4-(4'-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorobenzyl group attached to a piperidine ring, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1] The hydrochloride salt form is utilized to enhance its aqueous solubility, a critical parameter for handling and formulation in laboratory and potential therapeutic settings.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, with a specific focus on its solubility and chemical stability. Understanding these characteristics is paramount for researchers and drug development professionals, as they directly impact a compound's bioavailability, formulation feasibility, and shelf-life. This document will delve into the theoretical and practical aspects of determining these properties, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| CAS Number | 193357-52-7 | N/A |

| Molecular Formula | C₁₂H₁₆FN·HCl | N/A |

| Molecular Weight | 229.72 g/mol | N/A |

| Appearance | Off-white solid | N/A |

| Assay (HPLC) | >96.0% | [2] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As a hydrochloride salt, this compound hydrochloride is expected to exhibit improved solubility in aqueous media compared to its free base form. The "like dissolves like" principle suggests that its polarity will also influence its solubility in various organic solvents.[3]

Factors Influencing Solubility

-

pH: The solubility of ionizable compounds like this compound hydrochloride is highly dependent on the pH of the medium. As a salt of a weak base, its solubility is expected to be higher in acidic to neutral pH ranges where the piperidine nitrogen remains protonated.

-

Solvent Polarity: The presence of the polar piperidine ring and the hydrochloride salt suggests good solubility in polar protic solvents like water, methanol, and ethanol. Solubility in polar aprotic solvents such as DMSO is also anticipated to be significant, while solubility in non-polar solvents like hexane is expected to be low.[4]

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific solvent systems.

Illustrative Qualitative Solubility Data

While specific quantitative solubility data for this compound hydrochloride is not extensively available in public literature, the following table provides an inferred qualitative solubility profile based on the principles of physical chemistry and data for similar piperidine compounds.[4]

| Solvent | Classification | Inferred Solubility | Rationale |

| Water | Polar Protic | High | The hydrochloride salt form and the nitrogen atom on the piperidine ring allow for strong hydrogen bonding and ion-dipole interactions with water molecules. |

| Methanol | Polar Protic | High | As a polar protic solvent, methanol can effectively solvate the ionic and polar parts of the molecule through hydrogen bonding. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. |

| Hexane | Non-Polar | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed glass vial. A visual excess of solid material should be present.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the mixture for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Shake-flask method for solubility determination.

Section 2: Chemical Stability Profile

Evaluating the chemical stability of a compound is a regulatory requirement and a critical step in drug development. Forced degradation studies are performed under more severe conditions than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8][9]

Potential Degradation Pathways

Based on the structure of this compound hydrochloride, several degradation pathways can be anticipated:

-

Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent methylene groups, can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely for the C-N and C-C bonds present.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate free-radical-mediated degradation.

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.

Illustrative Forced Degradation Data

The following table summarizes the expected stability of this compound hydrochloride under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The percentage of degradation is hypothetical and serves to illustrate a typical stability-indicating study.[7]

| Stress Condition | Reagent/Condition | Duration | Expected Outcome (% Degradation) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C | 5-15% |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C | 5-15% |

| Oxidative Degradation | 3% H₂O₂ | 24 hours at RT | 10-20% |

| Thermal Degradation | Solid state | 48 hours at 80 °C | <5% |

| Photolytic Degradation | Solid state/Solution | ICH Q1B conditions | 5-10% |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat in a water bath at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store both solid compound and a solution of the compound in an oven at 80 °C.

-

Photolytic Degradation: Expose both solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points and Neutralization:

-

Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

-

-

Analysis:

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Section 3: Analytical Methodology

A robust and validated analytical method is essential for the accurate quantification of this compound hydrochloride in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[12][13]

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Illustrative HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

-

Column Temperature: 30 °C

Method development would involve optimizing the mobile phase composition to achieve adequate separation between the parent compound and any potential degradation products generated during forced degradation studies.

Section 4: Handling, Storage, and Formulation Considerations

-

Handling: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound hydrochloride.

-

Storage: Based on general stability principles for similar compounds, it is recommended to store this compound hydrochloride in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, heat, and light.[1]

-

Formulation: The enhanced aqueous solubility of the hydrochloride salt makes it suitable for aqueous-based formulations. However, the pH of the formulation should be carefully controlled to maintain optimal solubility and stability. The potential for oxidative degradation suggests that the inclusion of antioxidants may be beneficial in liquid formulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound hydrochloride. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined herein offer a robust approach for its characterization. A thorough understanding of these properties is fundamental for any researcher or drug development professional working with this compound, as it lays the groundwork for successful formulation and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. who.int [who.int]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijper.org [ijper.org]

- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. seer.ufrgs.br [seer.ufrgs.br]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lipophilicity and Electronic Effects of the 4-Fluorobenzyl Group

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical motifs employed for this purpose, the 4-fluorobenzyl group stands out for its unique and advantageous physicochemical properties. This technical guide provides an in-depth analysis of two critical parameters of the 4-fluorobenzyl moiety: its lipophilicity and its electronic effects. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals seeking to rationally design molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced target engagement. This guide will delve into the theoretical underpinnings, present field-proven experimental protocols for their determination, and discuss the practical implications of incorporating this versatile group into drug candidates.

Section 1: Lipophilicity of the 4-Fluorobenzyl Group

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's behavior in the body. It is most commonly quantified by the partition coefficient (logP) between n-octanol and water. The substituent hydrophobicity constant, π, developed by Hansch, isolates the contribution of a specific substituent to the overall lipophilicity of a parent molecule.

The introduction of a fluorine atom to the para-position of a benzyl group subtly modulates its lipophilicity. While fluorine is the most electronegative element, its small size and tight electron cloud result in a modest increase in lipophilicity when replacing a hydrogen atom on an aromatic ring. This is often a desirable trait in drug design, where a fine-tuning of lipophilicity is required to balance membrane permeability with aqueous solubility.

To quantify this, we can compare the logP values of toluene (as a proxy for the benzyl group) and 4-fluorotoluene (as a proxy for the 4-fluorobenzyl group).

| Compound | logP | Hansch π Constant (for -F) |

| Toluene | 2.73 | N/A |

| 4-Fluorotoluene | 2.80[1][2] | +0.14 |

The positive π value for fluorine indicates that its substitution for hydrogen increases the lipophilicity of the benzene ring. The 4-fluorobenzyl group is therefore slightly more lipophilic than an unsubstituted benzyl group. This seemingly minor change can have significant consequences for a drug's ADME profile, potentially improving its ability to cross cell membranes and access its target, without drastically increasing the risk of metabolic liabilities or off-target effects often associated with high lipophilicity.

Section 2: Experimental Determination of Lipophilicity

Accurate determination of lipophilicity is essential for building reliable structure-activity relationships (SAR). Two widely accepted methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.

Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[3][4][5] It is suitable for compounds with logP values in the range of -2 to 4.[3][4][5]

Causality Behind Experimental Choices: The pre-saturation of the n-octanol and water phases is a critical step to ensure thermodynamic equilibrium, preventing inaccurate readings due to phase-to-phase solvent transfer during the experiment. Centrifugation is employed to ensure a clean separation of the two phases, which is crucial for accurate concentration measurements.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Standard Solutions: Prepare a stock solution of the test compound in n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated water.

-

Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached (e.g., by shaking for 2 hours).[6]

-

Phase Separation: Separate the two phases, typically by centrifugation, to avoid emulsions.[4][5]

-

Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, HPLC).[4][5]

-

Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final reported value should be the average of at least three independent runs, which should fall within a range of ± 0.3 log units.[4]

HPLC Method (OECD Guideline 117)

The HPLC method offers a higher throughput alternative for estimating logP values and is particularly useful for screening larger numbers of compounds.[7][8][9][10] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.[7][8][10] This method is suitable for compounds with logP values in the range of 0 to 6.[7][8][10]

Self-Validating System: A set of known compounds with a range of logP values must be run to generate a standard curve. The validity of the method is demonstrated by a high correlation coefficient (R² > 0.95) for this calibration curve.[11]

Step-by-Step Protocol:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol and a buffer.[7]

-

Calibration: Prepare a series of standard compounds with well-established logP values that bracket the expected logP of the analyte.

-

Standard Injection: Inject each standard compound in duplicate and record their retention times.

-

Calibration Curve: Plot the logarithm of the capacity factor (k') for each standard against its known logP value to generate a calibration curve.

-

Sample Analysis: Inject the test compound (dissolved in the mobile phase) in duplicate and determine its retention time.

-

logP Estimation: Calculate the capacity factor for the test compound and use the calibration curve to interpolate its logP value.[7][8]

Visualization of Experimental Workflows

Caption: Comparative workflows for logP determination.

Section 3: Electronic Effects of the 4-Fluorobenzyl Group

The electronic nature of a substituent can profoundly influence a molecule's reactivity, pKa, and binding affinity to its biological target. These effects are typically dissected into two components: the inductive effect and the resonance effect. The Hammett equation provides a quantitative framework for understanding these electronic influences.[12]

Inductive and Resonance Effects of Fluorine

The fluorine atom in the para-position of the benzyl group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[13][14][15] This effect decreases the electron density of the aromatic ring through the sigma bond framework.

Simultaneously, the lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring, resulting in an electron-donating resonance effect (+R or +M).[13][16] This donation of electron density occurs primarily at the ortho and para positions.[13]

A crucial point for the 4-fluorobenzyl group is that the inductive effect of fluorine outweighs its resonance effect.[13][14] The net result is that the fluorine atom deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene, while still directing incoming electrophiles to the ortho and para positions.[13]

Hammett Constants

The Hammett constant (σ) quantifies the electronic effect of a substituent. For a para-substituent like fluorine, the σp value is used. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

| Substituent | Hammett Constant (σp) |

| -H | 0.00 |

| -F | +0.06[12] |

| -Cl | +0.23[12] |

| -NO2 | +0.78[12] |

The small positive σp value for fluorine confirms that it is a weakly electron-withdrawing group. This is a consequence of the partial cancellation of its strong -I effect by its +R effect.[12] This nuanced electronic profile makes the 4-fluorobenzyl group a valuable tool for subtly modulating the electronic environment of a molecule without introducing drastic changes.

Visualization of Electronic Effects

Caption: Interplay of electronic effects in the 4-fluorobenzyl group.

Section 4: Practical Implications in Drug Design

The unique combination of slightly increased lipophilicity and weak electron-withdrawing character makes the 4-fluorobenzyl group a highly effective bioisostere for the benzyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17]

Metabolic Stability

One of the most significant advantages of substituting a benzyl group with a 4-fluorobenzyl group is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, particularly at the para-position. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively blocking this common metabolic pathway.[18] This can lead to a longer drug half-life and improved oral bioavailability.[19]

Modulation of Binding Affinity

The electronic modulation provided by the para-fluoro substituent can influence a drug's binding affinity for its target. The weak electron-withdrawing nature of the group can alter the pKa of nearby acidic or basic centers, or change the strength of hydrogen bonds and other non-covalent interactions within the binding pocket. This allows for fine-tuning of the electronic properties to optimize target engagement.

Case Study Example

In the development of kinase inhibitors, replacement of a p-methoxybenzyl group with a 4-fluorobenzyl group has been shown to improve metabolic stability while maintaining or even improving potency.[18] Similarly, in radioligand development for imaging σ1 receptors, a 4-fluorobenzyl moiety was incorporated to achieve suitable lipophilicity for brain uptake.[20]

Conclusion

The 4-fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's toolkit. Its physicochemical properties—a modest increase in lipophilicity over the benzyl group and a nuanced, weakly electron-withdrawing electronic character—provide a strategic advantage in drug design. By understanding and leveraging these properties, researchers can effectively address common challenges in drug development, such as poor metabolic stability and suboptimal binding affinity. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these parameters, enabling data-driven decisions in the optimization of lead compounds. The judicious application of the 4-fluorobenzyl group will undoubtedly continue to contribute to the development of safer and more effective medicines.

References

- 1. scent.vn [scent.vn]

- 2. echemi.com [echemi.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Khan Academy [khanacademy.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Analysis and Molecular Docking of 4-(4'-Fluorobenzyl)piperidine

This guide provides a comprehensive, technically-grounded walkthrough for conducting in-silico studies on 4-(4'-Fluorobenzyl)piperidine, a molecule featuring the privileged piperidine scaffold. As drug development professionals, our goal is not merely to execute computational protocols but to understand the causality behind each choice, ensuring that our results are both reproducible and scientifically valid. This document is structured to reflect a logical, real-world research workflow, moving from foundational setup to detailed analysis and validation.

Section 1: Introduction and Strategic Foundation

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] this compound (PubChem CID: 3699841) is a representative of this class, offering a synthetically tractable framework for further derivatization.[4][5]

In-silico techniques, particularly molecular docking, are indispensable in contemporary drug discovery. They allow us to predict the binding orientation and affinity of a small molecule to a protein target at the atomic level, thereby prioritizing experimental resources and accelerating the design-make-test-analyze cycle.[6][7]

Objective: This guide details a self-validating protocol for the molecular docking of this compound against a therapeutically relevant target, providing not just the "how" but the critical "why" behind each step.

The Causality of Target Selection: The µ-Opioid Receptor

The selection of a biological target is the first critical decision. While this compound itself may not have a single defined target, the piperidine nucleus is a key structural feature in numerous potent analgesics that act on the µ-opioid receptor (MOR).[1][8][9] Therefore, for this guide, we will use the human µ-opioid receptor as our target. This choice is based on established structure-activity relationships (SAR) for this class of compounds, making it a highly relevant and instructive example.[1][9] We will utilize the high-resolution crystal structure of the human MOR in complex with a morphinan antagonist, available from the Protein Data Bank (PDB ID: 4DKL).

Section 2: The Computational Workflow: A Bird's-Eye View

Caption: High-level workflow for a molecular docking study.

Section 3: Phase 1 - Pre-Computation and Asset Preparation

The axiom "garbage in, garbage out" is particularly true for computational chemistry. The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures for both the protein receptor and the ligand.

Protocol 1: Receptor Structure Preparation

This protocol details the steps to clean and prepare a raw PDB structure, making it suitable for docking. We will use UCSF Chimera, a powerful molecular visualization program.[10]

Rationale: Raw crystal structures often contain non-essential components (e.g., water molecules, co-solvents) and lack hydrogen atoms. These must be corrected to simulate a physiologically relevant state and ensure the force field calculations are accurate.[11][12]

Step-by-Step Methodology:

-

Load Structure: Open UCSF Chimera and fetch the µ-opioid receptor structure using PDB ID 4DKL.

-

Remove Extraneous Chains & Water: The 4DKL structure is a dimer. For simplicity, delete chain B. Then, remove all water molecules (Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete). This is done because predicting the behavior of individual water molecules in the active site is complex and can introduce noise, unless a specific water molecule is known to be critical for binding.[12]

-

Add Hydrogens: Add hydrogen atoms to the protein (Tools -> Structure Editing -> AddH). It is crucial to ensure all potential hydrogen bond donors and acceptors are correctly represented. Choose the method that accounts for histidine protonation states.

-

Add Charges: Assign partial charges to the atoms (Tools -> Structure Editing -> Add Charge). Select the AMBER ff14SB force field for proteins. This step is vital as electrostatic interactions are a major component of the docking score.[13]

-

Save Prepared Receptor: Export the cleaned structure in the Mol2 format, and then use AutoDockTools to convert it to the PDBQT format, which contains atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[14]

Protocol 2: Ligand Structure Preparation

Rationale: The ligand's 3D conformation and charge distribution must be accurately defined. We begin with a 2D or 3D structure from a database and prepare it for flexible docking, where the software will explore its rotational degrees of freedom.[15][16]

Step-by-Step Methodology:

-

Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID: 3699841) in SDF format.[4]

-

Initial Conversion and Energy Minimization: Use a tool like Open Babel to convert the SDF file to a 3D PDB format. It is best practice to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Preparation with AutoDockTools:

-

Load the energy-minimized ligand into AutoDockTools.

-

The software will automatically detect the rotatable bonds. This is the core of ligand flexibility in the docking simulation.[15]

-

Assign Gasteiger charges, which are suitable for small organic molecules.[15]

-

Save the final prepared ligand in the PDBQT format.

-

Section 4: Phase 2 - The Molecular Docking Simulation

With the receptor and ligand prepared, we can proceed to the docking simulation. This phase involves defining the search space on the receptor and running the docking algorithm. We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[17][18]

Caption: The AutoDock Vina simulation process.

Protocol 3: Docking Execution with AutoDock Vina

Rationale: The docking algorithm needs a defined "search space" to explore. This is a 3D box, known as the grid box, centered on the protein's active site. The algorithm will then systematically place the flexible ligand within this box, evaluating thousands of potential binding poses.

Step-by-Step Methodology:

-

Identify the Binding Site: Load the prepared receptor PDBQT file into AutoDockTools or UCSF Chimera. The binding site of the µ-opioid receptor is a well-characterized pocket within the transmembrane helices.[9] For the 4DKL structure, this can be identified by the location of the co-crystallized ligand.

-

Define the Grid Box: Using AutoDockTools, center a grid box around this binding site. The size should be large enough to accommodate the ligand and allow for rotational and translational movement, but not so large as to needlessly increase computation time. A typical size might be 25 x 25 x 25 Å.

-

Create the Configuration File: Create a simple text file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, and lists the center coordinates and dimensions (in Ångstroms) of the grid box.

-

Run the Simulation: Execute Vina from the command line, pointing it to the configuration file: ./vina --config config.txt --log output_log.txt

-

Await Completion: The simulation may take several minutes, depending on the complexity of the ligand and the size of the search space.[14]

Section 5: Phase 3 - Post-Computation Analysis and Interpretation

Raw docking output is simply a collection of data. The expertise of a scientist lies in transforming this data into actionable insights. This involves analyzing the scoring, evaluating the poses, and visualizing the key molecular interactions.[19][20]

Interpreting the Quantitative Data

AutoDock Vina provides two primary outputs: a log file with binding scores and a PDBQT file with the coordinates of the predicted binding poses.

-

Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.[19] It is the primary metric for ranking different ligands or different poses of the same ligand.

-

Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules. In docking, it's used to compare the docked pose to a reference (like a crystal structure pose) or to cluster similar poses together. Lower RMSD values indicate greater similarity.[19][21]

The results for the top poses should be summarized for clear comparison.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| 1 | -8.5 | 0.00 | ASP147, TYR326 | MET151, ILE296, VAL300 |

| 2 | -8.2 | 1.35 | TYR148 | TRP293, ILE322 |

| 3 | -7.9 | 1.88 | ASP147 | VAL236, TRP318 |

Table 1: Hypothetical docking results for this compound against the µ-opioid receptor.

Visual Inspection: The Key to Mechanistic Insight

Quantitative scores are only part of the story. Visual analysis using software like UCSF Chimera or Discovery Studio Visualizer is essential to validate the plausibility of a binding pose.[19][22]

Key aspects to investigate:

-

Hydrogen Bonds: Are there hydrogen bonds formed between the ligand and key residues in the active site? The piperidine nitrogen is a potential hydrogen bond acceptor/donor.

-

Hydrophobic Interactions: Does the fluorobenzyl group fit snugly into a hydrophobic pocket of the receptor? Aromatic residues like Tryptophan (TRP), Tyrosine (TYR), and Phenylalanine (PHE) are common interaction partners.

-

Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein? A good pose should fit comfortably within the binding site.

-

Comparison with Known Binders: How does the predicted pose compare to the binding modes of known µ-opioid receptor ligands? The interaction with key residues, such as ASP147 in the MOR, is often conserved and serves as a critical validation checkpoint.[9]

Section 6: Ensuring Scientific Integrity: Protocol Validation

A trustworthy protocol must be a self-validating system. The most common and effective method for validating a docking protocol is "re-docking."[23][24][25]

Protocol 4: Docking Protocol Validation

Rationale: This procedure tests whether the chosen software, parameters, and grid box definition can accurately reproduce a known, experimentally determined binding pose. If the protocol can successfully replicate the crystal structure pose of a known ligand, we can have greater confidence in its predictions for our test ligand.

Step-by-Step Methodology:

-

Select a Co-crystallized Ligand: From the original PDB file (4DKL), extract the co-crystallized ligand.

-

Prepare the Ligand: Prepare this ligand using the same procedure outlined in Protocol 2.

-

Perform Docking: Dock this ligand back into its own receptor using the exact same grid box and docking parameters (Protocol 3).

-

Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the heavy-atom RMSD.

-

Analyze the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable.[23]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico analysis of this compound. By grounding our work in established principles of medicinal chemistry, employing validated computational protocols, and critically analyzing the results, we can leverage molecular docking as a powerful predictive tool. This approach allows us to generate credible hypotheses about molecular interactions, guiding the rational design of novel therapeutics and ultimately accelerating the path from concept to clinic.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. PubChemLite - 4-(4-fluorobenzyl)piperidine (C12H16FN) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. reddit.com [reddit.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. echemi.com [echemi.com]

- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 4-(4'-Fluorobenzyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold

The 4-(4'-Fluorobenzyl)piperidine core is a prominent scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents.[1][2][3] Its prevalence stems from the unique combination of the piperidine ring, a common motif in many pharmaceuticals, and the fluorinated benzyl group.[1][2][3] The piperidine moiety provides a basic nitrogen center, crucial for receptor interactions and favorable pharmacokinetic properties, while the 4-fluorobenzyl group enhances lipophilicity and can significantly influence binding affinity and selectivity through specific electronic and steric interactions.[4][5] This guide provides an in-depth exploration of the pharmacological profile of derivatives based on this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential across a spectrum of neurological and psychiatric disorders.

Core Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives typically involves multi-step sequences that allow for systematic structural modifications. A common approach begins with commercially available 4-piperidinecarboxylic acid or its esters, which serve as a versatile starting point for introducing the key 4-fluorobenzyl moiety and further functionalization.

Illustrative Synthetic Protocol: N-Alkylation and Amidation

A representative synthetic route to generate N-substituted and C4-functionalized derivatives is outlined below. This protocol highlights the key transformations that enable the exploration of chemical space around the core scaffold.

Step 1: Reductive Amination for C4-Benzylation

-

Reactants: Piperidin-4-one, 4-fluorobenzaldehyde, and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Procedure: The piperidin-4-one and 4-fluorobenzaldehyde are dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added to catalyze iminium ion formation. Sodium triacetoxyborohydride is then added portion-wise at room temperature.

-

Rationale: This one-pot reaction efficiently introduces the 4-fluorobenzyl group at the 4-position of the piperidine ring. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the intermediate iminium ion without affecting the aldehyde.

Step 2: N-Functionalization

-

Reactants: 4-(4-Fluorobenzyl)piperidine (from Step 1) and an appropriate alkylating or acylating agent (e.g., benzyl bromide, benzoyl chloride).

-

Procedure: The piperidine derivative is dissolved in an aprotic solvent (e.g., acetonitrile, DMF) in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the generated acid. The electrophile is then added, and the reaction is stirred, often with heating, until completion.

-

Rationale: This step allows for the introduction of various substituents on the piperidine nitrogen, which is a critical determinant of pharmacological activity and selectivity. The choice of base and solvent is optimized to ensure efficient reaction and minimize side products.

Step 3: C4-Amide Formation (Alternative C4-Functionalization)

-

Reactants: 4-(4-Fluorobenzyl)piperidine-4-carboxylic acid and a desired amine, coupled with a peptide coupling reagent (e.g., HATU, HBTU).

-

Procedure: The carboxylic acid is activated with the coupling reagent in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent. The amine is then added to form the amide bond.

-

Rationale: This method provides access to a wide range of amide derivatives at the C4 position, which can engage in specific hydrogen bonding interactions with target receptors.

Pharmacological Targets and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored as a ligand for several key protein targets implicated in central nervous system (CNS) disorders. The following sections detail the SAR for the most prominent of these targets.

Dopamine Transporter (DAT) Ligands

Derivatives of this compound have shown significant affinity for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[6]

-

Core Observation: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines demonstrated low nanomolar affinity for DAT.[6]

-

SAR Insights:

-

The N-benzyl substituent plays a crucial role in modulating affinity and selectivity.

-

Substituents at the ortho and meta positions of the N-benzyl ring can fine-tune the SERT/DAT selectivity ratio.[6]

-

For instance, a C(2)-trifluoromethyl substituted analogue was found to act as an allosteric modulator of the serotonin transporter (SERT) with little affinity for any of the monoamine transporters.[6]

-

Sigma Receptor (σR) Ligands: A Promising Avenue for Neurodegenerative Diseases and Oncology

The sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are attractive targets for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.[7][8]

-

σ1 Receptor Affinity:

-

σ2 Receptor Selectivity:

-

Certain derivatives exhibit high selectivity for the σ2 receptor over the σ1 subtype.[9] For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed a σ2/σ1 selectivity ratio of 120.[9]

-

This selectivity is significant as σ2 receptors are overexpressed in proliferating tumor cells, making σ2-selective ligands potential candidates for cancer diagnostics and therapeutics.[7]

-

-

PET Imaging Applications:

Dopamine D2 and D3 Receptor Ligands: Targeting Psychosis and Neurological Disorders

The dopamine D2 and D3 receptors are primary targets for antipsychotic medications. The this compound scaffold has been incorporated into ligands with high affinity and selectivity for these receptors.[10][11][12]

-

High Affinity and Selectivity:

-

Modifications of the N-arylpiperazine moiety in related structures have yielded compounds with nanomolar affinity for D2 receptors and over 50-fold selectivity against D3 receptors.[10]

-

The nature of the linker between the piperidine ring and the aryl moiety is critical for affinity and selectivity.[11][12]

-

-

Functional Activity:

-

Derivatives can act as partial agonists at both D2 and D3 receptors, a desirable profile for atypical antipsychotics that can modulate dopaminergic activity without causing complete blockade.[10]

-

Quantitative Pharmacological Data

The following table summarizes the binding affinities of representative this compound derivatives for their primary molecular targets.

| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity | Reference |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 | σ2/σ1 = 120 | [9] |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines | DAT | Low nanomolar range | Variable SERT/DAT ratios | [6] |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one analogue | D2 Receptor | <0.3 | >50-fold vs D3 | [10] |

Experimental Workflow: Receptor Binding Assay

To determine the affinity of newly synthesized this compound derivatives for their target receptors, a competitive radioligand binding assay is a standard and robust method.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, add increasing concentrations of the unlabeled test compound (the this compound derivative), a fixed concentration of a specific radioligand, and the prepared cell membranes.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ADME Properties and Therapeutic Potential

The pharmacokinetic profile of this compound derivatives is a critical factor in their development as therapeutic agents.

-

Lipophilicity and Brain Penetrance: The presence of the fluorobenzyl group generally increases lipophilicity, which can enhance brain penetrance, a desirable property for CNS-active drugs.[4][5] However, excessive lipophilicity can lead to poor solubility and increased metabolic degradation.[5]

-

Metabolic Stability: The metabolic stability of these derivatives can be influenced by the nature of the substituents on the piperidine ring and the benzyl moiety.[13][14] In some cases, derivatives have shown poor microsomal stability, which would need to be addressed through further chemical modification.[15]

-

Therapeutic Applications:

-

Neurodegenerative Diseases: The high affinity of certain derivatives for sigma receptors and their potential neuroprotective effects make them promising candidates for the treatment of Alzheimer's and Parkinson's diseases.[1][16][17][18][19][20]

-

Psychiatric Disorders: Ligands targeting dopamine D2/D3 receptors have potential as novel antipsychotics for schizophrenia and other psychotic disorders.[7]

-

Oncology: The overexpression of σ2 receptors in tumor cells suggests a role for selective σ2 ligands in cancer diagnosis and therapy.[7]

-

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel drug candidates. Future research will likely focus on:

-

Improving Selectivity: Fine-tuning the structure to achieve even greater selectivity for specific receptor subtypes to minimize off-target effects.

-

Optimizing Pharmacokinetics: Enhancing metabolic stability and oral bioavailability through medicinal chemistry strategies.

-

Exploring New Targets: Investigating the activity of this scaffold against other relevant CNS targets.

References

- 1. This compound|CAS 92822-02-1 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]